Retrofractamide C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96386-33-3 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2E,8E)-9-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)nona-2,8-dienamide |
InChI |
InChI=1S/C20H27NO3/c1-16(2)14-21-20(22)10-8-6-4-3-5-7-9-17-11-12-18-19(13-17)24-15-23-18/h7-13,16H,3-6,14-15H2,1-2H3,(H,21,22)/b9-7+,10-8+ |
InChI Key |
PAXQNYHJDFKFEU-FIFLTTCUSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/CCCC/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)CNC(=O)C=CCCCCC=CC1=CC2=C(C=C1)OCO2 |
melting_point |
120 °C |
physical_description |
Solid |
Origin of Product |
United States |
Isolation and Characterization Methodologies of Retrofractamide C
Botanical Sources and Preparative Protocols
Retrofractamide C has been primarily isolated from several species within the Piper genus, a family of plants well-known for its rich diversity of secondary metabolites.
The fruits of Piper longum, commonly known as long pepper, are a significant source of this compound. mdpi.comresearchgate.net The isolation process typically begins with the extraction of dried fruits using methanol (B129727) at room temperature for an extended period, such as seven days. mdpi.com The resulting methanol extract is then evaporated to yield a residue. This residue is subsequently suspended in water and partitioned with chloroform (B151607) to separate compounds based on their polarity. mdpi.com
In one study, a bioassay-guided isolation approach using an in vitro diacylglycerol acyltransferase (DGAT) inhibitory assay was employed on the chloroform extracts of P. longum fruits. This led to the successful isolation of this compound along with other alkamides. nih.gov
This compound has also been isolated from the aerial parts of Piper retrofractum. capes.gov.brcabidigitallibrary.org The general procedure involves the extraction of plant material, followed by fractionation and purification steps to isolate the desired compound. thieme-connect.comresearchgate.net
Furthermore, the fruits of Piper nigrum (black pepper) have been identified as a source of this compound. nih.govbiocrick.com Similar to the process with P. longum, chloroform extracts of P. nigrum fruits have been used to isolate this compound. nih.gov
The efficiency of isolating this compound is highly dependent on the optimization of extraction and fractionation protocols. The choice of solvent is a critical first step. Methanol and ethanol (B145695) are commonly used for the initial extraction of dried plant material. mdpi.com For instance, research on Piper species has shown that using 75% methanol with a material-to-liquid ratio of 1:100 for 30 minutes can effectively extract a wide range of substances. mdpi.com
Following the initial extraction, a saponification step using potassium hydroxide (B78521) (KOH) can be employed. This process helps to remove volatile oils by converting them into fatty acid salts and glycerol, which can then be separated from the crude alkaloid mixture. psu.edu The crude alkaloids, including this compound, are then typically extracted using a non-polar solvent like petroleum ether. psu.edu
Fractionation of the crude extract is a key step to separate compounds based on their chemical properties. This is often achieved through solvent partitioning, where the extract is successively mixed with immiscible solvents of varying polarities. For example, a chloroform-soluble fraction is often prepared from an initial methanol extract to enrich the concentration of alkamides like this compound. mdpi.comresearchgate.net
Isolation from Piper retrofractum and Piper nigrum Species
Chromatographic Purification Techniques for Research Applications
Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of this compound to a high degree of purity required for research applications.
Column chromatography is a fundamental technique used for the separation of compounds from a mixture. In the isolation of this compound, silica (B1680970) gel column chromatography is frequently utilized. mdpi.comresearchgate.net The chloroform-soluble fraction of the plant extract is loaded onto a silica gel column. mdpi.comresearchgate.net The separation is then carried out by eluting the column with a stepwise gradient of solvents with increasing polarity, such as a chloroform/methanol mixture. mdpi.comresearchgate.net The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound.
Another advanced column chromatography technique employed is counter-current chromatography (CCC). A preparative upright CCC method with a two-phase solvent system has been successfully used to isolate amides, including this compound, from Piper longum. researchgate.net This technique partitions compounds between two immiscible liquid phases, allowing for efficient separation.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound, offering high resolution and sensitivity. mdpi.comresearchgate.net Preparative and semi-preparative HPLC are commonly used to isolate pure compounds from complex fractions obtained from column chromatography. mdpi.comucr.ac.cr
For the purification of this compound, a reversed-phase HPLC column, such as a C18 column, is often used. researchgate.netd-nb.info The separation is achieved by using a mobile phase, which is typically a mixture of solvents like methanol and water, sometimes with the addition of an acid like formic acid or acetic acid to improve peak shape. mdpi.comresearchgate.netresearchgate.net The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition). mdpi.comresearchgate.net For instance, isocratic elution with 80% methanol in water has been used to purify this compound. researchgate.net The compound is detected as it elutes from the column using a detector, such as a Diode Array Detector (DAD), which can monitor absorbance at specific wavelengths. mdpi.com
The following table summarizes the botanical sources and extraction solvents used for this compound:
| Botanical Source | Plant Part | Extraction Solvent | Reference(s) |
|---|---|---|---|
| Piper longum | Fruits | Methanol | mdpi.com |
| Piper longum | Fruits | Chloroform (from Methanol extract) | nih.gov |
| Piper retrofractum | Aerial Parts | Not specified | capes.gov.brcabidigitallibrary.org |
| Piper retrofractum | Fruits | Methanol | thieme-connect.comresearchgate.net |
| Piper nigrum | Fruits | Chloroform (from Methanol extract) | nih.gov |
This table details the chromatographic techniques used in the purification of this compound:
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Reference(s) |
|---|---|---|---|
| Column Chromatography | Silica Gel | Chloroform/Methanol gradient | mdpi.comresearchgate.net |
| Counter-Current Chromatography (CCC) | Two-phase liquid system | Light petroleum, ethyl acetate (B1210297), tetrachloromethane, methanol, water | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18) | Methanol/Water | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Not specified | Methanol/Aqueous acetic acid | researchgate.net |
Column Chromatography Methods
Structural Elucidation Techniques Employed in Research
The definitive identification and structural characterization of this compound rely on a combination of sophisticated spectroscopic techniques. biocrick.com Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine its atomic connectivity and molecular formula. uib.no
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. Both one-dimensional (1D) NMR, including ¹H-NMR and ¹³C-NMR, and two-dimensional (2D) NMR experiments are utilized to piece together the carbon-hydrogen framework of the molecule. figshare.comscielo.br
Spectra are typically recorded on high-field NMR spectrometers (e.g., 400 MHz or 600 MHz) using a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), to dissolve the sample. figshare.comspectrabase.com The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms, their multiplicity (splitting patterns), and their proximity to each other. The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
For this compound, which is chemically named (2E,8E)-N-isobutyl-9-(3′,4′-methylenedioxyphenyl)nona-2,8-dienamide, the specific chemical shifts (δ) in the ¹H and ¹³C NMR spectra have been reported and are crucial for its structural assignment. figshare.com These values confirm the presence of the N-isobutyl group, the nona-2,8-dienamide chain with its specific double bond stereochemistry (2E, 8E), and the terminal 3,4-methylenedioxyphenyl group. figshare.com
¹H-NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment |
|---|---|---|---|---|
| 7.18 | dd | 14.8, 10.8 | 1H | H-3 |
| 6.73 | d | 8.0 | 1H | H-5′ |
| 6.67 | d | 1.6 | 1H | H-2′ |
| 6.62 | dd | 8.0, 1.6 | 1H | H-6′ |
| 6.09 | dt | 15.2, 6.8 | 1H | H-9 |
| 5.92 | s | 2H | H₂-7′ (O-CH₂-O) | |
| 5.80 | d | 14.8 | 1H | H-2 |
| 5.61 | br s | 1H | NH | |
| 5.50 | dt | 15.2, 6.8 | 1H | H-8 |
| 3.16 | t | 6.4 | 2H | H-1′′ |
| 2.21 | q | 7.2 | 2H | H-4 |
| 2.15 | q | 6.8 | 2H | H-7 |
| 1.81 | m | 1H | H-2′′ | |
| 1.50 | m | 2H | H₂-5 | |
| 1.43 | m | 2H | H₂-6 | |
| 0.92 | d | 6.8 | 6H | H₃-3′′, 4′′ |
Data sourced from Park et al., 2002, as cited in a 2018 study. figshare.com
¹³C-NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 166.4 | C-1 (C=O) |
| 148.0 | C-3′ |
| 146.8 | C-4′ |
| 141.8 | C-5 |
| 141.0 | C-3 |
| 132.2 | C-1′ |
| 130.3 | C-9 |
| 128.9 | C-4 |
| 127.8 | C-8 |
| 122.4 | C-2 |
| 120.5 | C-6′ |
| 108.3 | C-5′ |
| 105.5 | C-2′ |
| 101.1 | C-7′ (O-CH₂-O) |
| 47.1 | C-1′′ |
| 33.0 | C-6 |
| 32.3 | C-7 |
| 28.7 | C-2′′ |
| 20.2 | C-3′′, 4′′ |
Data sourced from Park et al., 2002, as cited in a 2018 study. figshare.com
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. biocrick.com Techniques such as high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provide a highly accurate mass measurement of the molecular ion, which is used to confirm the molecular formula. mdpi.commdpi.com
The molecular formula for this compound is C₂₀H₂₇NO₃. nih.govbiocrick.com This corresponds to a precise molecular weight that can be verified by HRMS. mdpi.com In addition to molecular formula confirmation, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the presence of specific structural motifs within the molecule, such as the N-isobutyl group and the methylenedioxyphenyl moiety. mdpi.comcabidigitallibrary.org For instance, a fragment ion with an m/z of 86.0962 is indicative of the isobutyl amine portion of the molecule. mdpi.com
High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₇NO₃ | nih.govbiocrick.com |
| Molecular Weight | 329.4 g/mol | biocrick.com |
| Observed Fragment Ion (m/z) | 131.0490 | mdpi.com |
Ancillary Spectroscopic Methods in Structural Confirmation
While NMR and MS are the primary methods for complete structural elucidation, other spectroscopic techniques are often used in a supporting role to confirm the presence of key functional groups and structural features. uib.nofunaab.edu.ng These ancillary methods include Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would show characteristic absorption bands confirming the presence of an N-H bond and a carbonyl group (C=O) from the amide linkage, C=C double bonds from the aliphatic chain and aromatic ring, and C-O ether linkages within the methylenedioxy group. funaab.edu.ng
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound would exhibit absorption maxima corresponding to the conjugated diene system in the acyl chain and the aromatic benzodioxole ring system, corroborating the structural features determined by NMR. funaab.edu.ng
Together, these spectroscopic methods provide a comprehensive and unambiguous characterization of the molecular structure of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| Retrofractamide A |
| Retrofractamide B (Pipercide) |
| This compound |
| Dehydropipernonaline (B27425) |
| Pellitorine |
| Guineensine (B1672439) |
| Piperine (B192125) |
| Piperyline |
| Piperanine |
| Piperloguminine |
| Brachystamide B |
| Piperchabamide D |
| Pipgulzarine |
Chemical Synthesis and Analogues of Retrofractamide C
Total Synthesis Approaches to Retrofractamide C
The definitive structure of this compound was confirmed through its total stereoselective synthesis, a significant achievement in the field of natural product chemistry. Current time information in Bangalore, IN.capes.gov.br The initial isolation and structural elucidation of this compound from Piper retrofractum laid the groundwork for its synthetic endeavors. Current time information in Bangalore, IN.capes.gov.br
The synthesis reported by Banerji and colleagues in 1985 provided the ultimate proof of its proposed structure. Current time information in Bangalore, IN.capes.gov.br While the specific step-by-step details of this seminal synthesis are embedded within the broader context of their structural studies, it is established that the approach was stereoselective, ensuring the correct geometry of the double bonds within the molecule. Current time information in Bangalore, IN.capes.gov.br The synthesis of related Piper amides often involves common synthetic features, which can be inferred to be relevant to the synthesis of this compound. scribd.com
Further research has explored various methodologies for constructing unsaturated amide alkaloids found in Piper species. cdnsciencepub.com These often involve strategic bond formations to create the characteristic polyene system and the amide linkage.
Design and Synthesis of this compound Analogues and Derivatives
While specific research on the design and synthesis of this compound analogues is not extensively documented, the synthesis of derivatives of structurally similar compounds, such as Retrofractamide A, provides a strong precedent. researchgate.net Studies on Retrofractamide A derivatives have shown that modifications to the amide moiety can be readily achieved. researchgate.net For instance, amides were synthesized using various n-alkyl amines to explore structure-activity relationships. researchgate.net
This suggests a modular approach to the synthesis of this compound analogues, where the core acid backbone is synthesized and then coupled with a variety of amines to generate a library of related compounds. This approach would allow for the systematic investigation of how different substituents on the amide nitrogen affect the molecule's properties. The synthesis of analogues of the related compound guineensine (B1672439) has also been explored, involving modifications to the N-isobutyl group and the aromatic moiety, as well as changes to the unsaturation and configuration of the alkyl chain. mdpi.com
A potential synthetic strategy for producing analogues could involve the following general steps:
Synthesis of the unsaturated carboxylic acid core of this compound.
Activation of the carboxylic acid (e.g., conversion to an acyl chloride).
Coupling of the activated acid with a diverse range of primary or secondary amines.
This method would allow for the creation of a variety of analogues with modified tail groups, enabling a deeper understanding of their chemical and biological properties.
Stereoselective Synthesis Strategies and Methodologies
The stereoselective synthesis of Piper amides, including this compound, is crucial for obtaining the correct geometric isomers, as the biological activity of these compounds is often dependent on their stereochemistry. The total synthesis of this compound was notably stereoselective. Current time information in Bangalore, IN.capes.gov.br
Several stereoselective strategies have been developed for the synthesis of unsaturated amides and related structures found in Piper species. One notable method is the Sakai aryl aldehyde-cyclic ketone aldol-Grob fragmentation sequence. cdnsciencepub.com Although a hypothetical route to Retrofractamide A using a four-carbon Wittig homologation of the piperonal-cyclobutanone aldol-fragmentation product was not viable, a three-carbon homologation of the piperonal-cyclopentanone product using alkyne chemistry proved successful. cdnsciencepub.com
Other stereoselective methods for synthesizing related compounds like piperine (B192125) involve the nucleophilic attack of an in-situ generated cuprate (B13416276) onto a cyclobutene (B1205218) lactone, followed by a conrotatory 4π-electrocyclic ring opening to form a 4-aryl pentadienoic acid as a single diastereoisomer. thieme-connect.de Transition metal-catalyzed reactions, such as those involving rhodium and silver, have also been employed for the diastereo- and enantioselective synthesis of cyclobutanes found in other Piper amides. nih.govnih.gov These advanced methodologies highlight the importance of controlling stereochemistry during the synthesis of complex natural products.
| Synthetic Strategy | Key Features | Relevance to this compound |
| Wittig Reaction | Formation of carbon-carbon double bonds with control over stereochemistry. | Likely a key step in establishing the E/Z configuration of the polyene chain. |
| Sakai Aldol-Grob Fragmentation | A sequence for constructing unsaturated chains attached to an aromatic ring. | A potential, though perhaps challenging, route to the core structure. cdnsciencepub.com |
| Organocuprate Chemistry | Stereoselective formation of carbon-carbon bonds. | Useful for introducing substituents with high stereocontrol. thieme-connect.de |
| Transition Metal Catalysis | Enables a wide range of stereoselective transformations. | Applicable for creating complex chiral centers and stereodefined double bonds. nih.govnih.gov |
Challenges and Advancements in Synthetic Routes for this compound
The synthesis of unsaturated aliphatic amides like this compound presents several challenges. A primary difficulty lies in the stereoselective construction of the conjugated diene system with the correct geometry. Additionally, the α,β-desaturation of aliphatic amides can be challenging due to the potential for side reactions. researchgate.net
One of the significant challenges in synthesizing Piper amides is achieving the desired double bond geometry. For instance, the aldol-fragmentation sequence with certain cyclic ketones and aldehydes can fail, necessitating alternative homologation strategies. cdnsciencepub.com The synthesis of enamides, a key structural motif, can be limited by modest yields, poor atom economy, the need for expensive metal catalysts, and a lack of E/Z selectivity. researchgate.net
Advancements in synthetic methodology are continually addressing these challenges. The development of new catalytic systems, such as those based on palladium, has provided more efficient and selective methods for the dehydrogenation of amides to form α,β-unsaturated systems. rsc.org Furthermore, the use of electrophilic amide activation has emerged as a powerful strategy to functionalize amides at various positions. nih.gov These modern synthetic tools offer promising avenues for more efficient and versatile syntheses of this compound and its analogues. The exploration of novel synthetic strategies, such as those avoiding harsh reagents and utilizing catalytic, redox-neutral processes, represents a significant step forward in the synthesis of this class of compounds. rsc.org
Biosynthetic Investigations of Retrofractamide C
Proposed Biosynthetic Pathways of Piper Amide Alkaloids
The biosynthesis of piper amide alkaloids, a diverse group of natural products, is generally understood by using the most famous member, piperine (B192125), as a representative model. semanticscholar.orgresearchgate.netresearchgate.net The formation of these amides is a classic example of a mixed biosynthetic origin, drawing precursors from two major metabolic routes: the phenylpropanoid pathway and amino acid metabolism. nih.gov
The acidic portion of the molecule, which is typically an aromatic or polyunsaturated acyl group, originates from the shikimic acid pathway via the amino acid L-phenylalanine. nih.gov The initial and key regulatory step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govfrontiersin.orgunesp.br This is followed by a series of modifications including hydroxylations and methylations, catalyzed by enzymes like cinnamate-4-hydroxylase (C4H), to create various cinnamic acid derivatives. nih.govnih.gov This core structure can then be further elongated, often through the addition of acetate (B1210297) units from malonyl-CoA, to form the long-chain fatty acid characteristic of many piper amides. biorxiv.org
The amine (or amide) portion of the alkaloid is derived from an amino acid. researchgate.netresearchgate.net In the case of piperine, the piperidine (B6355638) ring is formed from L-lysine through decarboxylation and subsequent cyclization. nih.govnih.gov For other piper amides, different amino acids provide the precursor for amine moieties such as pyrrolidine (B122466) or, as in the case of Retrofractamide C, an isobutylamino group. researchgate.netresearchgate.net The final step in the biosynthesis is the condensation of the activated acyl donor (typically a Coenzyme A thioester, like piperoyl-CoA) with the amine acceptor, a reaction catalyzed by a specific acyltransferase enzyme. biorxiv.orgbiorxiv.org
Identification of Precursors and Enzymatic Steps Relevant to this compound Formation
The biosynthesis of this compound follows the general schema for piper amides but with specific precursors and enzymes that define its unique structure. The molecule is an N-isobutylamide, indicating a specific origin for both its acyl and amine components.
The acyl portion, 9-(3',4'-methylenedioxyphenyl)-2E,4E,8E-nonatrienoic acid, is derived from the phenylpropanoid pathway. This process begins with L-phenylalanine and proceeds through intermediates like cinnamic acid and its hydroxylated derivatives. A key structural feature is the methylenedioxy bridge, the formation of which is catalyzed by a specific cytochrome P450 monooxygenase. The C9 polyunsaturated chain is assembled through an extension of a phenylpropanoid precursor, likely involving feruloyldiketide-CoA synthases that branch the metabolic flux from the main phenylpropanoid pathway. nih.gov This acid must then be activated into a high-energy thioester, Retrofractoyl-CoA, by a specific CoA ligase to prepare it for the final condensation step. biorxiv.org
The amine portion, isobutylamine (B53898), is derived from the branched-chain amino acid L-valine. atamanchemicals.comunibo.it The key enzymatic step is the decarboxylation of L-valine, catalyzed by a valine decarboxylase, to yield isobutylamine. atamanchemicals.commodelseed.org
The final and definitive step in forming this compound is the amide bond formation between the activated acyl donor (Retrofractoyl-CoA) and the isobutylamine acceptor. This reaction is catalyzed by an amide synthase, which belongs to the BAHD family of acyltransferases. mdpi.comnih.gov These enzymes are known to be versatile in the substrates they accept, which accounts for the diversity of piper amides found in nature. mdpi.com
| Component | Precursor | Key Enzyme Families |
|---|---|---|
| Acyl Group (Retrofractoyl moiety) | L-Phenylalanine, Malonyl-CoA | Phenylalanine Ammonia-Lyase (PAL), Cytochrome P450s, CoA Ligases |
| Amine Group | L-Valine | Amino Acid Decarboxylases |
| Final Condensation | Retrofractoyl-CoA, Isobutylamine | BAHD Acyltransferases (Amide Synthases) |
Genetic Basis of this compound Biosynthesis
While the complete set of genes responsible for this compound biosynthesis has not been fully elucidated, significant progress has been made through transcriptome analysis of various Piper species, including P. longum and P. retrofractum. biorxiv.orgbiorxiv.orgresearchgate.net These studies provide a genetic blueprint by identifying candidate genes that likely participate in the pathway. By comparing gene expression levels in different plant tissues (leaves, roots, fruits) and at different developmental stages, researchers can correlate the expression of specific genes with the accumulation of piper amides. biorxiv.orgmdpi.com
Transcriptome studies have successfully identified numerous genes encoding the key enzymes required for the general piper amide pathway. biorxiv.orgbiorxiv.org These include genes for PAL, C4H, 4-coumarate:CoA ligase (4CL), and various cytochrome P450s involved in modifying the aromatic ring. frontiersin.org Crucially, multiple isoforms of BAHD acyltransferase genes have been identified. nih.govtandfonline.com Research on Piper nigrum has shown that different BAHD isoforms are expressed in different tissues and that their expression levels correlate with piperine content, suggesting that specific isoforms are responsible for the final synthesis step. nih.govtandfonline.com
A comparative transcriptome analysis of P. retrofractum fruits at different ripening stages revealed that while genes for piperine biosynthesis were highly upregulated in mature fruits, the accumulation of other alkaloids, such as guineensine (B1672439), increased in ripened fruit. mdpi.comresearchgate.net This suggests that the expression of different sets of biosynthetic genes, including specific acyltransferases with varied substrate specificities, is developmentally regulated, leading to the diverse alkaloid profile observed in the plant. This provides a strong model for how this compound synthesis is genetically controlled, likely through the expression of a specific BAHD acyltransferase that preferentially uses Retrofractoyl-CoA and isobutylamine as substrates.
| Biosynthetic Step | Gene/Gene Family | Function |
|---|---|---|
| Phenylpropanoid Pathway | PAL, C4H, 4CL | Synthesis of cinnamic acid derivatives |
| Side Chain Formation | Feruloyldiketide-CoA Synthase | Branching from phenylpropanoid pathway |
| Amine Formation | Valine Decarboxylase | Conversion of L-valine to isobutylamine |
| Final Amide Formation | BAHD Acyltransferase | Condensation of acyl-CoA and isobutylamine |
| Regulation | MYB, bHLH, NAC Transcription Factors | Regulation of pathway gene expression |
Chemoenzymatic and Biotechnological Approaches to this compound Production
The complexity of the chemical synthesis of piper amides like this compound has prompted exploration into alternative, more efficient production methods. cdnsciencepub.com Chemoenzymatic and biotechnological strategies represent promising avenues for the sustainable and scalable production of these valuable compounds.
Chemoenzymatic synthesis combines the efficiency of traditional chemical synthesis for creating precursor molecules with the high specificity of enzymatic reactions for key transformation steps. researchgate.netnih.govrsc.org In the context of this compound, this would involve the chemical synthesis of the 9-(3',4'-methylenedioxyphenyl)-2E,4E,8E-nonatrienoic acid and isobutylamine. These precursors would then be subjected to an enzymatic reaction using a cloned and purified amide synthase (a BAHD acyltransferase) to catalyze the final amide bond formation. redalyc.org This approach bypasses difficult chemical coupling steps, potentially increasing yield and reducing byproducts. The success of this strategy hinges on the identification and characterization of a suitable enzyme with high activity and stability.
A fully biotechnological approach involves the metabolic engineering of a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound de novo from simple feedstocks like glucose. rsc.orgfrontiersin.org This requires introducing the entire biosynthetic pathway into the host organism. google.com This would involve heterologous expression of all the necessary plant genes: those for the conversion of primary metabolites into L-phenylalanine and L-valine (if needed), the complete set of enzymes for converting these amino acids into the acyl-CoA and isobutylamine precursors, and the final amide synthase. While this is a formidable challenge that requires the complete elucidation of the genetic pathway, it offers the potential for cost-effective and environmentally friendly production through fermentation. biorxiv.org
Biological Activity Profiling and Mechanistic Studies of Retrofractamide C Non Clinical
Anti-Inflammatory Activities and Underlying Cellular Mechanisms
Modulation of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production
Retrofractamide C has demonstrated the ability to modulate key inflammatory mediators. In studies using lipopolysaccharide (LPS)-induced J774A.1 macrophage cells, treatment with this compound led to a dose-dependent decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.netresearchgate.net This inhibitory effect on the secretion of these pro-inflammatory molecules suggests a potential role for this compound in mitigating inflammatory responses. nih.govbiocrick.commdpi.com
Regulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase 2 (COX2) Protein Expression
The reduction in NO and PGE2 levels by this compound is linked to its ability to regulate the expression of key enzymes involved in their synthesis. researchgate.net Research has shown that this compound treatment significantly suppresses the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) in LPS-stimulated macrophages. researchgate.netnih.govbiocrick.commdpi.com Specifically, iNOS expression was markedly reduced with 3 and 10 μM this compound treatment, while COX-2 expression was significantly downregulated at a concentration of 10 μM. mdpi.com This indicates that the anti-inflammatory action of this compound is, at least in part, due to the downregulation of iNOS and COX-2 protein expression. researchgate.net
Effects on Pro-inflammatory Cytokine Production (Interleukin-1β, Interleukin-6, Tumor Necrosis Factor-α)
This compound has also been found to modulate the production of several pro-inflammatory cytokines. sciopen.comresearchgate.net In LPS-induced J774A.1 cells, treatment with this compound resulted in a down-regulation of the gene expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). researchgate.netnih.govbiocrick.commdpi.com However, it did not show a significant effect on the production of Tumor Necrosis Factor-α (TNF-α). researchgate.netnih.govbiocrick.commdpi.com This selective inhibition of cytokine production suggests a specific mechanism of action on inflammatory signaling pathways.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (ERK, JNK, p38)
To understand the upstream signaling pathways affected by this compound, its impact on the Mitogen-Activated Protein Kinase (MAPK) pathways has been investigated. sciopen.comresearchgate.net Studies have revealed that this compound specifically inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) in LPS-stimulated J774A.1 cells. researchgate.netnih.govbiocrick.commdpi.com However, it did not affect the phosphorylation of c-Jun N-terminal kinase (JNK) or p38 MAPK. researchgate.netnih.govbiocrick.commdpi.com This selective inhibition of the ERK pathway points to a specific target within the MAPK signaling cascade. researchgate.net
Interference with Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells (NF-κB) Signaling Transduction
The Nuclear Factor Kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. sciopen.comresearchgate.net Research has demonstrated that this compound can interfere with this pathway. nih.gov In LPS-induced J774A.1 cells, treatment with this compound was found to inhibit the phosphorylation of the NF-κB p65 subunit. researchgate.netmdpi.com This inhibition of NF-κB phosphorylation suggests that this compound's anti-inflammatory effects are mediated, in part, through the suppression of the NF-κB signaling cascade. researchgate.netnih.govbiocrick.com
In Vitro Anti-Inflammatory Models (e.g., Lipopolysaccharide-Induced J774A.1 Cells)
The anti-inflammatory properties of this compound have been primarily investigated using in vitro models, with lipopolysaccharide (LPS)-induced J774A.1 murine macrophage cells being a key model system. researchgate.netresearchgate.net In this model, LPS, a component of the outer membrane of Gram-negative bacteria, is used to mimic an inflammatory response. d-nb.info The J774A.1 cell line provides a consistent and reproducible system to study the cellular and molecular mechanisms of inflammation. unesp.br Studies have shown that this compound does not exhibit cytotoxicity at the concentrations where it demonstrates anti-inflammatory effects in these cells. researchgate.netresearchgate.net The findings from these in vitro studies, including the dose-dependent inhibition of inflammatory mediators and the modulation of signaling pathways, provide a foundational understanding of the anti-inflammatory potential of this compound. researchgate.netresearchgate.net
In Vivo Anti-Inflammatory Models (e.g., Xylene-Induced Mouse Ear Edema)
This compound, an alkamide isolated from the fruits of Piper longum, has demonstrated notable anti-inflammatory effects in preclinical in vivo models. mdpi.comsciopen.com A commonly used and simple animal model to evaluate the anti-inflammatory potential of natural products is the xylene-induced mouse ear edema model. mdpi.com Application of xylene to a mouse's ear induces a localized acute inflammatory response characterized by edema (swelling), vasodilation, and the infiltration of immune cells. mdpi.comresearchgate.net
In studies utilizing this model, treatment with this compound has been shown to significantly alleviate the formation of edema and reduce the infiltration of inflammatory cells into the ear tissue. mdpi.comresearchgate.netnih.gov Histological analysis of the ear tissue from mice treated with this compound revealed a significant reduction in skin thickness and vasodilation compared to the xylene-only treated group. mdpi.com These findings suggest that this compound possesses potent anti-inflammatory properties in vivo, capable of mitigating key markers of acute inflammation. mdpi.comnih.gov The mechanism for this effect is partly attributed to the downregulation of inflammatory mediators that promote increased vascular permeability and vasodilation. mdpi.com
Anti-Diabetic Properties and Molecular Targets
This compound has been identified as a compound with significant anti-diabetic potential, a property attributed to its interaction with several key molecular targets involved in metabolic regulation. researchgate.netnih.gov Research has focused on its ability to inhibit specific enzymes and modulate critical signaling pathways that are dysregulated in diabetes. researchgate.netnih.gov
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov Studies have shown that this compound exhibits potent inhibitory activity against the PTP1B enzyme. researchgate.netnih.govresearchgate.net This inhibition is a crucial aspect of its anti-diabetic mechanism, as it helps to enhance insulin sensitivity. researchgate.net
Activation of Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Signaling Pathway
The Phosphoinositide 3-Kinase/AKT (PI3K/AKT) signaling pathway is a central cascade in mediating the metabolic effects of insulin. researchgate.netresearchgate.net Research indicates that the anti-diabetic effects of this compound are exerted through the activation of this pathway. researchgate.netnih.govresearchgate.net By activating PI3K/AKT signaling, this compound promotes downstream processes that lead to improved glucose homeostasis. researchgate.net
Modulation of Glucose Metabolism (e.g., Glucose Consumption, Glucose Uptake, Glycogen (B147801) Synthesis, Glycolysis)
As a downstream consequence of PI3K/AKT pathway activation, this compound has been demonstrated to modulate several aspects of glucose metabolism. researchgate.netnih.gov Cellular experiments have confirmed that this compound promotes glucose consumption by cells, enhances glucose uptake from the surrounding environment, stimulates glycogen synthesis for glucose storage, and promotes glycolysis. researchgate.netnih.govresearchgate.net
| Metabolic Process | Effect of this compound | Reference |
| Glucose Consumption | Promoted | researchgate.net, nih.gov |
| Glucose Uptake | Promoted | researchgate.net, nih.gov, researchgate.net |
| Glycogen Synthesis | Promoted | researchgate.net, nih.gov |
| Glycolysis | Promoted | researchgate.net, nih.gov |
In Vitro Cellular Models for Anti-Diabetic Research (e.g., L6 Cell Model)
To investigate the anti-diabetic effects of this compound at a cellular level, researchers have utilized specific in vitro models. The L6 rat skeletal muscle cell line is a well-established model for studying glucose metabolism and insulin signaling. researchgate.netresearchgate.net Cellular experiments conducted with the L6 cell model have been instrumental in verifying the predictions made by computational studies. researchgate.netnih.gov These experiments have provided direct evidence that this compound promotes glucose consumption and uptake in skeletal muscle cells, validating its role as a potential anti-diabetic agent. researchgate.netresearchgate.net
Application of Network Pharmacology and Molecular Docking in Mechanistic Prediction
To elucidate the complex molecular mechanisms underlying the anti-diabetic activity of this compound, researchers have employed computational approaches like network pharmacology and molecular docking. researchgate.netnih.gov Network pharmacology analysis predicted that the PI3K/AKT pathway was the most significant pathway through which this compound exerts its effects against type 2 diabetes mellitus. researchgate.netnih.gov This analysis also identified AKT1 and Glycogen Synthase Kinase 3 beta (GSK3β) as top core targets for the compound. researchgate.netnih.gov
Subsequent molecular docking simulations were performed to visualize the interaction between this compound and its predicted targets. These simulations showed a strong binding affinity between this compound and the core targets AKT1 and GSK3β, providing a structural basis for its activity. researchgate.netnih.gov The integration of these computational predictions with cellular assay results has provided a comprehensive understanding of the compound's molecular mechanisms. researchgate.net
| Computational Method | Key Findings for this compound | Reference |
| Network Pharmacology | Identified PI3K/AKT as the most remarkable pathway. Identified AKT1 and GSK3β as top core targets. | researchgate.net, nih.gov |
| Molecular Docking | Showed strong binding affinity with AKT1 and GSK3β. | researchgate.net, nih.gov |
Receptor Activation and Modulation Studies
This compound has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in sensing heat and pain. researchgate.netmdpi.com In studies utilizing Human Embryonic Kidney (HEK) cells that were engineered to express TRPV1, this compound was shown to increase the intracellular calcium concentration ([Ca²⁺]i) in a dose-dependent manner. researchgate.netnih.govbiocrick.com
This compound was among several amides isolated from black pepper that demonstrated relatively strong activation of the TRPV1 channel. researchgate.netbiocrick.com The potency of this activation was quantified, with the half-maximal effective concentration (EC₅₀) value for this compound and other related compounds for TRPV1 ranging from 0.6 to 128 µM. nih.govbiocrick.comacs.org The response induced by these compounds in the TRPV1-expressing cells was significantly diminished when a TRPV1 antagonist was co-applied, confirming the specific interaction with the receptor. nih.govbiocrick.com
Cytotoxicity and Anti-Proliferative Effects in Cell Lines
Research suggests that the presence of a methylenedioxyphenyl group in the structure of amides like this compound may contribute to their cytotoxic activity. researchgate.netuni-duesseldorf.de
Table 1: Cytotoxicity of this compound and Related Amides Against L5178Y Mouse Lymphoma Cells
| Compound | IC₅₀ (µM) | Source |
| This compound | 13.4 | researchgate.netthieme-connect.com |
| Dehydropipernonaline (B27425) | 8.9 | researchgate.netthieme-connect.com |
| Nigramide R | 9.3 | researchgate.netthieme-connect.com |
| Dipiperamide F | 10.0 | researchgate.netthieme-connect.com |
| Chabamide | 11.6 | researchgate.netthieme-connect.com |
| Dipiperamide G | 13.9 | researchgate.netthieme-connect.com |
| Brachystamide B | 16.4 | researchgate.netthieme-connect.com |
| Pipernonaline | 17.0 | researchgate.netthieme-connect.com |
| Guineensine (B1672439) | 17.0 | researchgate.netthieme-connect.com |
| Pipericine | 24.2 | researchgate.netthieme-connect.com |
| Pellitorine | 28.3 | researchgate.netthieme-connect.com |
Other Reported Biological Activities
This compound has been investigated for its ability to inhibit diacylglycerol acyltransferase (DGAT), an enzyme crucial for triglyceride synthesis. mdpi.comnih.gov In an in-vitro assay using chloroform (B151607) extracts from the fruits of Piper longum and Piper nigrum, the inhibitory activity of several alkamides was assessed. nih.gov
While other related compounds, particularly those containing piperidine (B6355638) groups, showed significant DGAT inhibition with IC₅₀ values ranging from 20.1 to 37.2 µM, this compound was found to be a weak inhibitor. nih.gov Its IC₅₀ value was reported to be greater than 900 µM, indicating substantially lower potency in this specific assay compared to other alkamides like piperrolein B and dehydropipernonaline. biocrick.comnih.gov
Studies have also reported on the ability of this compound, isolated from the fruits of Piper longum, to inhibit cell adhesion. mdpi.comjournal-jams.org This activity is considered a component of its broader anti-inflammatory profile. mdpi.com The inhibition of cell adhesion molecules is a key mechanism in modulating inflammatory responses.
Antioxidant Activity in Research Contexts
The antioxidant potential of compounds derived from the Piper genus has been a subject of significant scientific interest. While direct and extensive quantitative data on the isolated compound this compound is not widely detailed in current literature, its antioxidant capacity is often inferred from the well-documented antioxidant properties of the plant extracts in which it is found, such as those from Piper retrofractum and Piper longum. cabidigitallibrary.orgmdpi.comresearchgate.net The phytochemicals present in Piper species are recognized for their strong antioxidant activity. researchgate.net
Research into the antioxidant effects of these plant extracts typically employs various established in vitro assays to quantify their ability to scavenge free radicals and reduce oxidants. These non-clinical studies provide a foundational understanding of the potential antioxidant contribution of their constituent compounds, including this compound.
Detailed Research Findings
Studies on crude extracts of Piper species provide valuable insights into their collective antioxidant capabilities. The primary mechanisms evaluated are radical scavenging and metal reduction, which are key indicators of antioxidant efficacy.
One study investigated the methanolic extract of Piper retrofractum Vahl fruit using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. undip.ac.id The DPPH assay is a common spectrophotometric method where an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured to determine scavenging activity. encyclopedia.pub This study found that the extract exhibited dose-dependent scavenging activity, though it was classified as mild compared to the ascorbic acid standard. undip.ac.id
A more comprehensive comparative study analyzed the methanolic extracts of various Piper species, including P. retrofractum and P. longum. semanticscholar.orgmdpi.com This research utilized multiple assays to create a broader antioxidant profile:
DPPH Assay: Measures the ability of an antioxidant to donate a hydrogen atom. encyclopedia.pub
ABTS Assay: Evaluates the scavenging of the ABTS radical cation (ABTS•+), a blue/green chromophore that is decolorized by antioxidants. gbiosciences.com This method is applicable to both hydrophilic and lipophilic antioxidants. nih.gov
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: Based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants.
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants. h-brs.de
The findings from this comparative analysis revealed that while extracts like green and red pepper showed the most potent radical scavenging activity, P. retrofractum and P. longum extracts also demonstrated notable antioxidant effects across the different assays. semanticscholar.orgmdpi.com Specifically, the P. retrofractum extract showed significant metal-chelating activity. mdpi.com
The results for the extracts containing this compound are summarized in the tables below.
Table 1: DPPH Radical Scavenging Activity of Piper retrofractum Methanolic Extract This table presents the inhibitory concentration (IC50) required to scavenge 50% of DPPH radicals, as a measure of antioxidant activity.
| Sample | IC50 (ppm) |
| P. retrofractum fruit extract | 101.74 |
| Ascorbic Acid (Standard) | 66.12 |
| Data sourced from Jadid et al., 2020. undip.ac.id |
Table 2: Comparative Antioxidant Activity of Piper Species Methanolic Extracts This table displays the antioxidant capacity of various extracts expressed as Trolox Equivalents (TE), a standard measure of antioxidant strength.
| Assay | P. retrofractum | P. longum |
| DPPH Radical Scavenging (mg TE/g) | 10.64 | 14.20 |
| ABTS Radical Scavenging (mg TE/g) | 14.20 | 20.31 |
| CUPRAC (mg TE/g) | 39.94 | 42.14 |
| FRAP (mg TE/g) | 17.06 | 16.05 |
| Metal Chelating Activity (mg EDTAE/g) | 34.80 | Not Active |
| Data sourced from Danciu et al., 2021. semanticscholar.orgmdpi.com |
While these studies focus on extracts, the anti-inflammatory research on isolated this compound provides indirect evidence of its role in mitigating oxidative stress. Many of its reported pharmacological properties are attributed to its combined antioxidative and anti-inflammatory effects. researchgate.net For instance, this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages. mdpi.comnih.gov Although NO is a crucial signaling molecule, its overproduction can lead to nitrosative stress, a process closely linked with oxidative stress. By downregulating inflammatory pathways such as NF-κB, this compound may help reduce the generation of reactive oxygen and nitrogen species that are hallmarks of inflammation-induced cellular damage. mdpi.comnih.gov
Advanced Analytical Methodologies for Retrofractamide C Research
High-Performance Liquid Chromatography (HPLC) in Qualitative and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of Retrofractamide C. It is instrumental in both the qualitative identification and quantitative measurement of this compound in various samples. d-nb.info In research, HPLC is frequently employed to determine the purity of isolated this compound and to quantify its concentration in extracts. researchgate.net For instance, studies have utilized HPLC to analyze the composition of piper amides in plant extracts, with some methods being validated for routine quantitative analysis. d-nb.info
One study detailed the use of a YMC J'sphere ODS-H80 column with an isocratic elution of 80% methanol (B129727) in water for the purification of this compound. researchgate.net Another method employed a gradient elution on an Agilent Technology HPLC 1260 Infinity II system with a Poroshell 120 EC-C18 column for the analysis of various Piper nigrum L. samples. wu.ac.th The mobile phase consisted of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), with a specific gradient program. wu.ac.th These examples highlight the adaptability of HPLC methods to achieve desired separation and quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the sensitive detection and unambiguous identification of this compound. researchgate.netresearchgate.netnih.gov The LC system separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which aids in structural elucidation.
In a study on Piper longum, LC-MS was used to identify this compound and other amide alkaloids. biocrick.com The technique allows for the characterization of compounds based on their molecular weight and fragmentation patterns. This is particularly useful when analyzing complex extracts where multiple related compounds may be present.
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS/MS) for Comprehensive Profiling
For a more in-depth and comprehensive analysis, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS) is employed. researchgate.netresearchgate.net This technique offers superior resolution and sensitivity compared to standard LC-MS, enabling the detailed profiling of this compound and its analogs in intricate matrices. researchgate.net
UPLC-HRMS/MS has been instrumental in the phytochemical profiling of various Piper species. nih.govresearchgate.netresearchgate.net In one such study, a ZenoTOF 7600 high-resolution mass spectrometer with an XDB-C8 column was used for the analysis of compounds from Piperis Herba and Piperis Kadsurae Caulis, leading to the identification of this compound among 72 other compounds. mdpi.com The method utilized a specific gradient elution with water and acetonitrile as mobile phases. mdpi.com Another study on Peperomia pellucida used a Xevo G2-S QTof high-resolution mass spectrometer with a BEH C18 column to identify dehydrothis compound and retrofractamide B for the first time in the genus. mdpi.comscilit.com
The detailed fragmentation data obtained from HRMS/MS is crucial for distinguishing between isomeric compounds and confirming the structure of known and novel alkaloids. For example, in the analysis of Piperis Herba, this compound was identified with a retention time of 18.00 minutes, a molecular formula of C20H27NO3, and specific fragment ions at m/z 229.1852, 201.1537, 171.1066, and 131.0855. mdpi.com
Molecular Networking for Complex Mixture Analysis and Compound Identification
Molecular networking is a cutting-edge bioinformatic approach used in conjunction with MS/MS data to visualize and organize the chemical space of complex mixtures. researchgate.net This technique groups compounds with similar fragmentation patterns into clusters, facilitating the identification of known compounds and the annotation of novel, structurally related molecules.
In the analysis of Piperis Herba and Piperis Kadsurae Caulis, molecular networking was used to rapidly identify compounds. mdpi.com The mass spectral files were processed and uploaded to the Global Natural Products Social Molecular Networking (GNPS) platform. mdpi.comwindows.net This allowed for the clustering of amide alkaloids, which are major constituents of these plants, into distinct networks, aiding in their identification. mdpi.com Similarly, a study on Peperomia pellucida utilized Feature-Based Molecular Networking (FBMN) on the GNPS platform to describe the classes and subclasses of compounds present in the plant's extracts. mdpi.com
Application in Complex Biological Matrices and Natural Product Extracts
The aforementioned analytical methodologies are frequently applied to the analysis of this compound in complex biological matrices and natural product extracts. For instance, UPLC-HRMS/MS has been used to create metabolite fingerprints of Piper nigrum L. from different regions, identifying this compound among other compounds. wu.ac.th
In a study investigating the anti-inflammatory effects of this compound, the compound was first isolated from Piper longum and its effects were studied in LPS-induced J774A.1 cells. researchgate.netresearchgate.netresearchgate.net The analysis of such biological samples requires highly sensitive and specific methods to detect and quantify the compound and its potential metabolites. The use of these advanced analytical techniques is crucial for understanding the bioactivity and mechanism of action of this compound. sciopen.com
Table of Chromatographic and Mass Spectrometric Data for this compound and Related Compounds:
| Compound | Retention Time (min) | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Source |
| This compound | 18.00 | C20H27NO3 | 330.2064 | 229.1852, 201.1537, 171.1066, 131.0855 | mdpi.com |
| Retrofractamide B | Not Specified | C22H29NO3 | 356.2216 | 175, 161, 135, 123, 102 | mdpi.com |
| Dehydrothis compound | Not Specified | C20H29NO3 | 332.2249 | 173, 161, 135, 123, 102 | mdpi.com |
| Dehydropipernonaline (B27425) | 20.17 | C21H25NO3 | 340.1905 | 227.1070, 131.0490, 86.0962 | mdpi.com |
Future Perspectives and Research Gaps for Retrofractamide C
Elucidation of Additional Molecular Targets and Signaling Cascades
Current research indicates that Retrofractamide C exerts anti-inflammatory effects by modulating specific components of intracellular signaling pathways. Studies have shown that it inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). redalyc.orggrafiati.comresearchgate.net Mechanistically, this is achieved through the targeted inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) and the nuclear factor kappa light chain enhancer of activated B cells (NF-κB). redalyc.orggrafiati.comresearchgate.net Notably, the compound does not appear to affect the phosphorylation of c-Jun N-terminal kinase (JNK) or p38 mitogen-activated protein kinases. grafiati.comresearchgate.net Furthermore, this compound has been found to decrease the gene expression of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6), while not affecting tumor necrosis factor-α (TNF-α). grafiati.comresearchgate.net Another identified molecular target is the transient receptor potential vanilloid 1 (TRPV1), which the compound activates. grafiati.com
Future research should aim to expand upon this foundational knowledge. A primary goal is to identify additional, potentially novel, molecular targets. This could be achieved by screening this compound against broad panels of receptors, enzymes, and ion channels. Investigating signaling events upstream of ERK and NF-κB could reveal how the compound initiates its inhibitory effects, for instance, by examining interactions with upstream kinases or pattern recognition receptors like Toll-like receptors (TLRs). grafiati.com Conversely, exploring pathways downstream of NF-κB could uncover effects on the expression of a wider array of inflammation-related genes. Given its activity on TRPV1, exploring its effects on other members of the TRP channel family is a logical next step to determine the specificity of this interaction.
Exploration of Novel Biosynthetic Enzymes and Genetic Regulatory Elements
The biosynthetic pathway of this compound and other piperamides is not fully elucidated, presenting a significant research gap. The biosynthesis of similar alkamides is proposed to involve modular enzymes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). grafiati.comebi.ac.ukfrontiersin.orgresearchgate.net These enzymatic assembly lines are responsible for creating a wide array of natural products. rsc.orgrsc.org For piperamides in the Piper genus, the pathway likely involves two key stages: the formation of the fatty acid-derived acyl chain and the subsequent linkage to an amine moiety. d-nb.inforesearchgate.net Research on piperine (B192125) biosynthesis in Piper nigrum and Piper longum has identified that the piperidine (B6355638) ring is derived from the amino acid lysine. biorxiv.org The final step is catalyzed by a piperine synthase, a type of acyltransferase that couples piperoyl-CoA with piperidine. nih.gov A similar, more promiscuous enzyme termed piperamide (B1618075) synthase has also been identified, which can use various CoA-esters and amines. nih.govuniprot.org
For this compound, future research should focus on identifying the specific enzymes responsible for its unique structure in plants like Piper retrofractum. capes.gov.br It is hypothesized that a modular PKS is responsible for synthesizing the unsaturated acyl backbone. The isobutylamide moiety is likely derived from the amino acid valine. grafiati.com A key objective would be to isolate and characterize the specific PKS system and the acyltransferase responsible for the final amide bond formation. Transcriptome analysis of this compound-producing plant tissues, similar to approaches used for piperine, could identify candidate genes encoding these biosynthetic enzymes. biorxiv.orgnih.gov Understanding the genetic regulatory elements that control the expression of these genes could provide insights into how the plant controls the production of this compound, potentially enabling metabolic engineering approaches to enhance yields. researchgate.net
Development of Advanced Chemoenzymatic or Synthetic Methodologies for Scalable Research Production
While a total stereoselective synthesis of this compound has been reported, details on its scalability for research purposes are limited. capes.gov.br The development of efficient and scalable production methods is critical to support further investigation. Future work could focus on optimizing existing total synthesis routes or developing novel ones. Methodologies used for synthesizing similar piperamides, such as the Horner-Wittig or Julia-Kocienski reactions, could be adapted to create a library of this compound analogues for structure-activity relationship studies. researchgate.netmdpi.com
A particularly promising future direction is the development of advanced chemoenzymatic strategies. nih.govnih.gov These approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. redalyc.org Leveraging the biosynthetic enzymes discussed in the previous section offers a powerful tool. For example, the promiscuous piperamide synthase identified in Piper nigrum could potentially be used as a biocatalyst. nih.gov A chemoenzymatic process could involve the chemical synthesis of the specific acyl-CoA precursor of this compound and the isobutylamine (B53898) moiety, followed by an enzymatic condensation reaction to form the final product. Such a method could offer a more sustainable and efficient route to producing this compound and its derivatives for extensive preclinical research. nih.govnih.gov
Utilization of Advanced In Vitro and In Vivo (Non-Human) Models for Deeper Activity Validation
The anti-inflammatory activity of this compound has been demonstrated in established preclinical models. The primary in vitro model used has been lipopolysaccharide (LPS)-induced J774A.1 macrophage cells, which has been instrumental in elucidating the compound's impact on inflammatory mediators and signaling pathways. redalyc.orggrafiati.comnih.gov For in vivo validation, the xylene-induced mouse ear edema model has confirmed its ability to reduce acute topical inflammation and inflammatory cell infiltration. redalyc.orggrafiati.comresearchgate.netnih.gov
To gain a deeper understanding of its therapeutic potential, future research must utilize more advanced and disease-relevant models. Moving beyond simple 2D cell cultures, advanced in vitro systems such as 3D organoids or microfluidic "organ-on-a-chip" platforms could provide a more physiologically relevant environment to study its effects on complex cell-cell interactions within an inflammatory context. While the mouse ear edema model is useful for acute inflammation, it does not represent the complexity of chronic inflammatory diseases. grafiati.com Therefore, future in vivo studies should employ non-human models of chronic conditions such as inflammatory bowel disease, sepsis, or rheumatoid arthritis, which have been suggested as potential applications for compounds with similar mechanisms. grafiati.com These models would allow for a more thorough validation of this compound's efficacy in complex, systemic disease states.
Integration of Omics Technologies and Computational Chemistry in Future Research Endeavors
Future research on this compound would greatly benefit from the systematic integration of high-throughput "omics" technologies and computational chemistry. These approaches can provide a holistic view of the compound's biological effects and accelerate the discovery of new applications.
Omics Technologies: The application of transcriptomics (e.g., RNA-Seq), proteomics, and metabolomics to cells or tissues treated with this compound can reveal global changes in gene expression, protein levels, and metabolic profiles. This would expand our understanding beyond the currently known targets (ERK, NF-κB) and may uncover entirely new pathways affected by the compound. Untargeted metabolomics, in particular, can provide a comprehensive snapshot of the metabolic state of a biological system in response to treatment.
Computational Chemistry: Computational methods are powerful tools for hypothesis generation and experimental design. Molecular docking simulations can be used to predict the binding affinity and orientation of this compound with its known targets, providing insights into its mechanism of action at an atomic level. Furthermore, virtual screening and network pharmacology analyses, which have been applied to other compounds from the Piper genus, can be used to predict novel protein targets for this compound, guiding future experimental validation. These computational tools can also aid in designing novel analogues with improved potency or pharmacokinetic properties.
By combining these advanced analytical and computational strategies, researchers can build a comprehensive molecular and systemic understanding of this compound, significantly accelerating its journey from a natural product of interest to a potential therapeutic lead.
Q & A
Q. How is Retrofractamide C structurally characterized, and what analytical methods are used for its identification?
this compound (C₂₀H₂₇NO₃, molecular weight 329.44) is a piperamide alkaloid identified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its structure includes a benzodioxole moiety and a hydroxypropyl side chain, as detailed in structural databases and phytochemical studies . Key analytical techniques for verification include:
Q. What are the natural sources of this compound, and how is it extracted for research use?
this compound is primarily isolated from Piper retrofractum (Chang Guo Bi Ba) and Piper nigrum (black pepper) fruits. Extraction protocols typically involve ethanol or methanol solvent-based methods, followed by column chromatography for purification . Researchers should prioritize solvent optimization (e.g., DMSO for solubility) and validate extraction efficiency using HPLC .
Q. What in vitro and in vivo models are suitable for initial pharmacological screening of this compound?
- In vitro : LPS-induced J774A.1 macrophages to assess anti-inflammatory activity via NO, PGE2, and cytokine (IL-1β, IL-6) suppression .
- In vivo : Xylene-induced mouse ear edema models to evaluate edema reduction and histopathological changes .
Advanced Research Questions
Q. How does this compound modulate inflammatory signaling pathways, and what methodological approaches can validate its targets?
this compound inhibits ERK and NF-κB phosphorylation in LPS-stimulated macrophages, but does not affect JNK or p38 pathways . To confirm these mechanisms:
Q. How can researchers resolve contradictions in cytokine modulation data (e.g., suppression of IL-1β/IL-6 but not TNF-α)?
Discrepancies may arise from differential regulatory mechanisms or time-dependent effects. Methodological recommendations:
- Perform time-course experiments to capture dynamic cytokine responses.
- Use transcriptional profiling (e.g., qPCR) to assess mRNA levels of cytokines.
- Cross-validate findings with primary cell models (e.g., human macrophages) to rule out cell-line-specific artifacts .
Q. What strategies ensure reproducibility in this compound studies, particularly in natural product research?
- Standardize extraction protocols : Document solvent ratios, temperatures, and chromatography conditions .
- Validate batch-to-batch consistency : Use HPLC-MS to compare compound profiles across extractions .
- Reference positive controls : Include known inhibitors (e.g., dexamethasone for anti-inflammatory assays) .
Q. How can researchers investigate synergistic effects of this compound with other phytochemicals?
- Fractional inhibitory concentration (FIC) assays to quantify synergy in combinatorial treatments.
- Network pharmacology approaches to predict multi-target interactions using databases like TCM-ID .
- Transcriptomic or metabolomic profiling to identify synergistic pathways .
Methodological and Ethical Considerations
Q. What statistical and data presentation standards are critical for publishing this compound research?
- Apply ANOVA with post-hoc tests for multi-group comparisons (e.g., dose-response studies).
- Report effect sizes and confidence intervals for translational relevance.
- Use scatter plots or heatmaps to visualize cytokine data and pathway activation .
Q. How should researchers address potential biases in natural product studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
